molecular formula C12H16 B7997490 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene

Cat. No.: B7997490
M. Wt: 160.25 g/mol
InChI Key: YYRZFHFLXBUOBY-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene (CAS: Not explicitly provided) is an aromatic hydrocarbon featuring a benzene ring substituted with an allyl (prop-2-en-1-yl) group at position 1 and an isopropyl (propan-2-yl) group at position 2. This compound is structurally characterized by its meta-substitution pattern, which influences its electronic properties, steric effects, and reactivity.

Properties

IUPAC Name

1-propan-2-yl-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-6-11-7-5-8-12(9-11)10(2)3/h4-5,7-10H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRZFHFLXBUOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with prop-2-en-1-yl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Halogens, nitrating agents, Lewis acids as catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modulate the compound’s activity and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Boiling Point (°C) Solubility (mg/mL) Reactivity Highlights
Target Compound ~250 (estimated) Low (non-polar) Allyl polymerization, Friedel-Crafts
1-(Prop-2-en-1-yl)-2-(propan-2-yl)benzene ~260 Low Steric hindrance in substitutions
Allyl m-Tert-Butylphenyl Ether 220–225 Moderate in DCM Ether cleavage, electrophilic substitutions
1-(Bromomethyl)-3-(allyl)benzene ~200 Insoluble in water SN2 reactions, Grignard precursors

Biological Activity

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene, also known as isosafrole, is a propenylbenzene derivative that has garnered attention due to its diverse biological activities. This compound is primarily found in essential oils and has been studied for its potential therapeutic uses. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene can be represented as follows:

C12H14=C6H4(C3H5)(C3H7)\text{C}_12\text{H}_{14}=\text{C}_6\text{H}_4(\text{C}_3\text{H}_5)(\text{C}_3\text{H}_7)

This compound features a propenyl group and an isopropyl substituent on a benzene ring, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has demonstrated that propenylbenzenes exhibit significant antimicrobial properties. A study evaluating various derivatives found that 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene showed fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL .

CompoundMIC (μg/mL)Activity Type
1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene37 - 124Fungistatic
Isosafrole50 - 100Antimicrobial

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The effective concentration (EC50) for radical scavenging activity was reported between 19 to 31 μg/mL, indicating strong antioxidant capabilities .

Anticancer Activity

In vitro studies have shown that the compound exhibits antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The IC50 values for these cell lines were found to vary significantly, highlighting the compound's potential as an anticancer agent .

Cell LineIC50 (μg/mL)
HepG222.5 ± 0.3
Caco-215.4 ± 0.5
MG63Varies

Study on Antimicrobial Properties

A study conducted by Kurlemann et al. (2023) evaluated the biological activities of propenylbenzene derivatives, including isosafrole. The results indicated that these compounds possess significant antimicrobial and antioxidant properties, making them suitable candidates for further pharmacological development .

Study on Anticancer Effects

Research published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of isosafrole on various cancer cell lines. The study concluded that the compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

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